molecular formula C5H4ClNO3S B13444744 2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid

2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid

Cat. No.: B13444744
M. Wt: 193.61 g/mol
InChI Key: YPZFBKRIELTCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid typically involves the reaction of thioamides with α-halo acids under basic conditions. One common method involves the condensation of thioamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many biologically active compounds.

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H4ClNO3S

Molecular Weight

193.61 g/mol

IUPAC Name

2-(5-chloro-3-oxo-1,2-thiazol-2-yl)acetic acid

InChI

InChI=1S/C5H4ClNO3S/c6-3-1-4(8)7(11-3)2-5(9)10/h1H,2H2,(H,9,10)

InChI Key

YPZFBKRIELTCMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN(C1=O)CC(=O)O)Cl

Origin of Product

United States

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